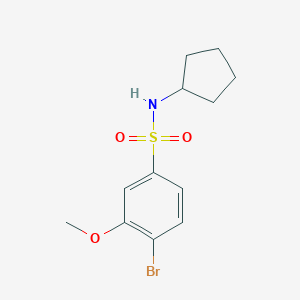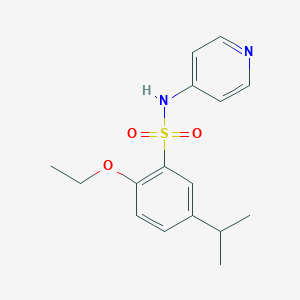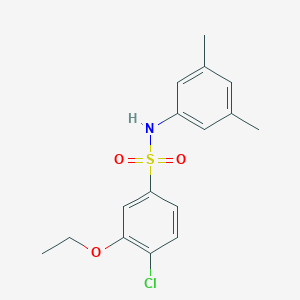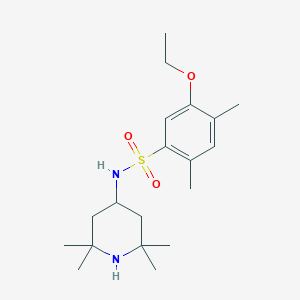
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide, commonly known as BDBS, is a sulfonamide derivative that has been used in scientific research as a potential anticancer agent. BDBS has shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
Mechanism of Action
The mechanism of action of BDBS is not fully understood. However, studies have suggested that BDBS may exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. Inhibition of HDACs by BDBS can lead to the reactivation of tumor suppressor genes, leading to apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BDBS has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. BDBS has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using BDBS in lab experiments is its relatively simple synthesis method and high purity yield. BDBS has also shown promising results in vitro and in vivo studies, making it a potential candidate for further investigation.
One limitation of using BDBS in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. BDBS also has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Future Directions
There are several future directions for the study of BDBS. One potential direction is to investigate the efficacy of BDBS in combination with other chemotherapy drugs. Another direction is to investigate the mechanism of action of BDBS in more detail, particularly its interaction with HDACs. Additionally, further studies are needed to investigate the potential of BDBS as a therapeutic agent in other types of cancer.
Synthesis Methods
BDBS can be synthesized in a few steps from commercially available starting materials. The synthesis involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield BDBS in high purity.
Scientific Research Applications
BDBS has been extensively studied for its anticancer properties. In vitro studies have shown that BDBS can induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. BDBS has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In vivo studies have shown that BDBS can inhibit tumor growth in mice models of breast and lung cancer. BDBS has also been shown to enhance the efficacy of chemotherapy drugs such as doxorubicin and cisplatin.
properties
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
|---|---|
Molecular Formula |
C15H13Cl2NO5S |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2,5-dichloro-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H13Cl2NO5S/c1-21-13-5-11(17)15(6-10(13)16)24(19,20)18-7-9-2-3-12-14(4-9)23-8-22-12/h2-6,18H,7-8H2,1H3 |
InChI Key |
OGBZTMJWDSCQMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278993.png)
![2-[3-(2-Methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278995.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278996.png)
![2-(Methylamino)-7-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278997.png)
![4-{3-[6-(Methylamino)-7-oxo-1,3,5-cycloheptatrien-1-yl]-3-oxo-1-propenyl}benzonitrile](/img/structure/B278998.png)
![4-[3-(2-Hydroxy-3-oxo-1,4,6-cycloheptatrien-1-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B279001.png)
![2-Hydroxy-3-[3-(4-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B279003.png)






